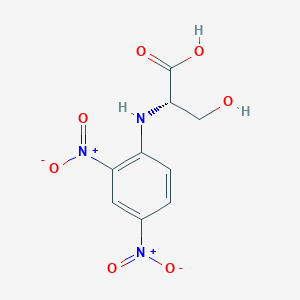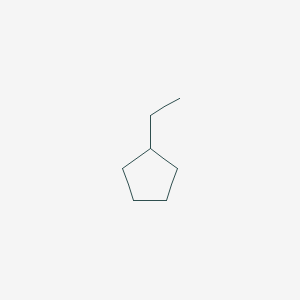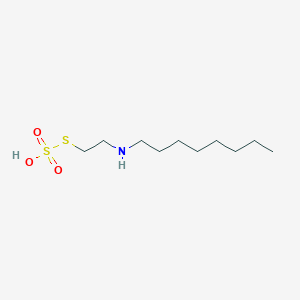
2-乙基喹啉
描述
2-Ethylquinoline is an organic compound with the formula C11H11N . It is one of the derivatives of the heterocyclic compound quinoline .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years. Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .
Molecular Structure Analysis
The molecular structure of 2-Ethylquinoline consists of a benzene ring fused with a heterocyclic pyridine . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows to successfully employ these compounds in various transformations .
Chemical Reactions Analysis
The manipulation of oxidation states in organic molecules is pivotal to the conversion of functional groups and the synthesis of new structural motifs . Many synthetic transformations are centered on the alteration of oxidation states, but these redox processes frequently pass through intermediates with short life-times, making their study challenging .
科学研究应用
Pharmaceutical Research Drug Synthesis
2-Ethylquinoline serves as a key scaffold in the synthesis of various drugs due to its structural similarity to quinoline, which is a core template in many therapeutic agents. It is particularly significant in the development of anti-malarial drugs like chloroquine and mefloquine .
2. Organic Chemistry: Synthesis of Heterocyclic Compounds In synthetic organic chemistry, 2-Ethylquinoline is utilized for constructing complex heterocyclic compounds that are prevalent in many chemical reactions and processes .
Industrial Chemistry Material Synthesis
This compound finds applications in industrial chemistry where it may be used in the synthesis of materials that require specific structural features provided by the quinoline moiety .
4. Medicinal Chemistry: Antitumor and Antimicrobial Properties Compounds with a quinoline structure, including derivatives like 2-Ethylquinoline, are explored for their antitumor and antimicrobial properties, making them valuable in medicinal chemistry research .
Green Chemistry Sustainable Chemical Processes
The versatility of 2-Ethylquinoline also extends to green chemistry initiatives, where it’s part of efforts to develop more sustainable and environmentally friendly chemical processes .
作用机制
Target of Action
2-Ethylquinoline, also known as Quinoline, 2-ethyl-, is a derivative of quinoline, a class of heterocyclic compounds that have gained considerable importance due to their high pharmaceutical efficacy and broad range of biological activities . Quinoline derivatives have been extensively applied as antimicrobial, anticancer, antimalarial, and anti-inflammatory agents . .
Mode of Action
These interactions can lead to changes in the target’s function, which can result in therapeutic effects .
Biochemical Pathways
Metabolomics can provide a broad picture of the metabolome and insights into complex biochemical pathways by quantifying metabolites that are known players in major metabolic pathways .
Pharmacokinetics
The synthesis of quinoline derivatives, including 2-ethylquinoline, has been studied .
Result of Action
Quinoline derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Action Environment
The synthesis of quinoline derivatives, including 2-ethylquinoline, can be influenced by various factors, including the choice of solvent and reaction conditions .
属性
IUPAC Name |
2-ethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIZVKSCLVSDHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167106 | |
| Record name | Quinoline, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylquinoline | |
CAS RN |
1613-34-9 | |
| Record name | Quinoline, 2-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001613349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINOLINE, 2-ETHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S4G87AFMB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-ethylquinoline interesting for organic synthesis?
A: 2-Ethylquinoline and its derivatives have proven valuable in constructing complex heterocyclic molecules. A recent study [] highlighted a novel, efficient method to synthesize isoxazolines using 2-ethylquinoline as a starting material. This one-pot reaction with olefins, catalyzed by copper salts and using potassium persulfate as an oxidant, forms four new bonds (C=O, C=N, C–C, C–O) in a single step. This method avoids the need for harsh conditions and expensive catalysts, making it a more accessible and practical approach.
Q2: What is the mechanism behind this novel isoxazoline synthesis?
A: Research suggests that the reaction proceeds through a radical pathway []. Interestingly, both water and nitrate anions contribute the oxygen atom for the carbonyl group, while potassium nitrate provides the nitrogen atom for the isoxazoline ring. This understanding of the mechanism allows for potential modifications to the reaction conditions and exploration of its applicability with a wider range of substrates.
Q3: Besides isoxazoline synthesis, are there other applications of 2-ethylquinoline in organic reactions?
A: While the isoxazoline synthesis is a recent example, 2-ethylquinoline’s fragmentation patterns have been studied for decades. Mass spectrometry studies revealed that 2-ethylquinoline fragments similarly to 2-ethylquinoline and 1-ethylisoquinoline, leading to a cyclic fragment ion []. This understanding of its fragmentation behavior can be valuable in analytical chemistry and structural elucidation of complex molecules.
Q4: What are the limitations of using 2-ethylquinoline in the described reactions?
A: While promising, the isoxazoline synthesis using 2-ethylquinoline has limitations. The reaction seems to work best with terminal olefins, as disubstituted alkenes and styrenes did not yield the desired products []. Further research is needed to understand these limitations and potentially expand the substrate scope of this reaction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



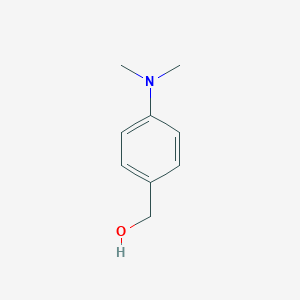

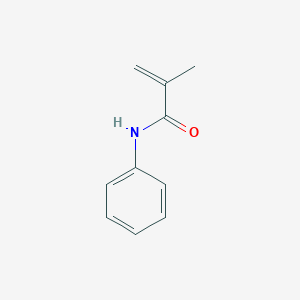
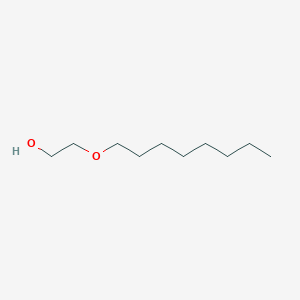
![Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate](/img/structure/B167884.png)
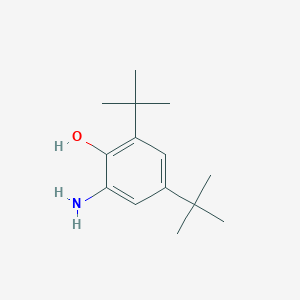
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl oleate](/img/structure/B167887.png)



